

Technical Application Note: 2-Methoxypyridine-4-carboximidamide Hydrochloride

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Compound of Interest

Compound Name: 2-Methoxypyridine-4-carboximidamide hydrochloride

Cat. No.: B13111560

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Executive Summary & Chemical Identity

2-Methoxypyridine-4-carboximidamide hydrochloride (CAS: 1679340-93-2) is a high-value heterocyclic building block. It features a pyridine core substituted with a methoxy group at the C2 position and a reactive amidine moiety at C4.^[1]

This compound is primarily utilized as a C-N-C bis-nucleophile in the synthesis of pyrimidines, imidazoles, and triazines.^[1] The 2-methoxy substituent serves as a crucial pharmacophore feature, often functioning as a hydrogen bond acceptor or a metabolic handle that can be later converted to a pyridone.^[1]

Property	Specification
IUPAC Name	2-Methoxypyridine-4-carboximidamide hydrochloride
Formula	C ₇ H ₉ N ₃ O ₂ [2][3] · HCl
MW	187.63 g/mol
Appearance	White to off-white hygroscopic powder
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc
pKa (Calc)	~11.5 (Amidine conjugate acid)

Handling & Stability Protocols

Storage and Hygroscopicity

Amidine hydrochlorides are hygroscopic.[1] Moisture absorption leads to hydrolysis of the amidine to the corresponding amide (2-methoxypyridine-4-carboxamide), rendering the material inactive for cyclization reactions.[1]

- Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
- Handling: Weigh quickly in ambient air or handle inside a glovebox. If the powder appears clumped or sticky, dry under vacuum over P₂O₅ for 4 hours before use.[1]

Solubility & Reconstitution

- Preferred Solvent: DMSO or Methanol for stock solutions (100 mM).[1]
- Incompatibility: Avoid dissolving in unbuffered water for long-term storage; the high pH of the free base (if equilibrium shifts) can accelerate hydrolysis.[1]

Experimental Protocols

Protocol A: In Situ Free-Basing and Pyrimidine Synthesis

Context: The hydrochloride salt is non-nucleophilic.[4] To react with electrophiles (e.g., 1,3-dicarbonyls), the free amidine base must be liberated.[1] Isolate-free protocols are preferred to prevent dimerization/polymerization of the unstable free base.[1]

Reaction: Condensation with Ethyl Acetoacetate to form 2-(2-methoxypyridin-4-yl)-6-methylpyrimidin-4-ol.

Reagents:

- 2-Methoxypyridine-4-carboximidamide HCl (1.0 equiv)
- Ethyl acetoacetate (1.1 equiv)[1]
- Base: Sodium Ethoxide (NaOEt) (2.5 equiv) — Crucial: 1 eq to neutralize HCl, 1 eq to deprotonate the dicarbonyl, 0.5 eq excess.[1]
- Solvent: Absolute Ethanol (Anhydrous).[1]

Step-by-Step Methodology:

- Preparation of Base: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal (or use commercial NaOEt solution) in anhydrous ethanol under Nitrogen.
- Salt Neutralization: Add 2-Methoxypyridine-4-carboximidamide HCl to the ethoxide solution at 0°C. Stir for 15 minutes. The solution will become cloudy as NaCl precipitates.[1]
 - Expert Insight: Do not filter off NaCl yet; the salt acts as a desiccant and does not interfere with the next step.[1]
- Cyclization: Add Ethyl acetoacetate dropwise over 10 minutes.
- Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ ~218).[1]
- Work-up:
 - Cool to room temperature.[1]

- Concentrate solvent in vacuo to ~20% volume.[1]
- Dilute with water and adjust pH to ~6-7 using 1M HCl. The pyrimidinol product often precipitates at neutral pH.[1]
- Filter the solid.[1] If no precipitate, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[1]

Protocol B: Analytical Validation (HPLC/MS)

Challenge: Amidine salts are highly polar and often elute in the void volume of standard C18 columns.

Recommended Method:

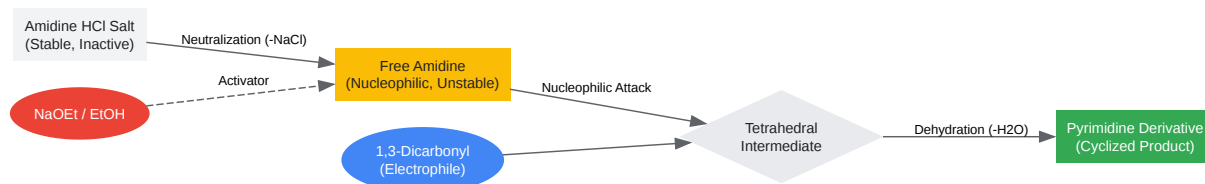
- Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3) or HILIC column.[1]
- Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS sensitivity is critical).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 0-5% B for 2 min (to retain the polar salt), then ramp to 95% B over 8 min.
- Detection: UV 254 nm (Pyridine absorption).[1]

Interpretation:

- Starting Material: Early eluting peak (RT ~1.5 min). Mass: 152.08 (Free base cation).[1]
- Hydrolysis Impurity: Mass 153.06 (Amide).[1] If this peak >5%, repurify material.[1]

Mechanistic Visualization

The following diagram illustrates the critical "Free-Basing" equilibrium and the subsequent cyclization pathway.



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Figure 1: Activation and reaction pathway of 2-Methoxypyridine-4-carboximidamide.[1]

Safety & References

Safety Data (GHS)

- Signal Word: Warning
- Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
- Precaution: Avoid inhalation of dust.[1] Amidine salts can be potent irritants to mucous membranes.[1]

References

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- TargetMol. Amidine Hydrochloride Solubility Data. (General solubility profiles for amidine salts). [Link](#)
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